

Purification of Disulfo-ICG Labeled Proteins and Antibodies: Application Notes and Protocols

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Compound of Interest

Compound Name: Disulfo-ICG carboxylic acid

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This document provides detailed application notes and protocols for the purification of proteins and antibodies labeled with Disulfo-Indocyanine Green (Disulfo-ICG). The following sections offer a comprehensive guide to the labeling process, purification methodologies, and subsequent analysis to ensure the generation of high-quality conjugates for research and development applications.

Introduction

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics and preclinical imaging.[1][2] Its sulfonated derivative, Disulfo-ICG, offers improved water solubility while maintaining favorable spectral properties. The covalent labeling of proteins and antibodies with Disulfo-ICG enables the development of targeted imaging agents and other fluorescent probes. However, the labeling reaction often results in a heterogeneous mixture containing the desired conjugate, unconjugated dye, and potentially aggregated protein.[3] Therefore, a robust purification strategy is critical to isolate the pure, labeled protein or antibody for downstream applications.

This guide details three common and effective purification techniques: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Reverse Phase Chromatography (RPC). The choice of method will depend on the scale of the purification, the specific characteristics of the protein or antibody, and the desired final purity.

Labeling of Proteins and Antibodies with Disulfo-ICG

The initial step in the workflow is the covalent conjugation of Disulfo-ICG to the target protein or antibody. Amine-reactive derivatives of Disulfo-ICG, such as N-hydroxysuccinimide (NHS) esters, are commonly used to target primary amines (e.g., lysine residues) on the protein surface.^{[4][5]}

Key Parameters in the Labeling Reaction:

Parameter	Recommended Range	Notes
Dye:Protein Molar Ratio	5:1 to 20:1	The optimal ratio should be determined empirically for each protein to achieve the desired Degree of Substitution (DOS) while minimizing aggregation. ^{[2][3]}
Reaction pH	8.0 - 9.0	A slightly alkaline pH is required for the efficient reaction of NHS esters with primary amines. ^[2]
Reaction Time	30 - 60 minutes	Incubation at room temperature is typically sufficient. ^{[2][5]}
Solvent	DMSO for dye stock	Disulfo-ICG-NHS ester should be dissolved in anhydrous DMSO before adding to the protein solution. The final DMSO concentration in the reaction mixture should be kept low (<10%) to avoid protein denaturation. ^[2]

Purification Methodologies

Following the labeling reaction, the purification process is essential to remove unreacted dye and other impurities.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.^{[6][7]} It is a gentle, non-denaturing method ideal for removing small molecules like unconjugated Disulfo-ICG from the much larger labeled protein or antibody.

Principle: The chromatography column is packed with a porous resin. Larger molecules (the labeled protein) are excluded from the pores and elute first, while smaller molecules (free dye) enter the pores and have a longer path length, thus eluting later.^{[6][7]}

Typical Performance:

Parameter	Typical Value	Reference
Purity	>95%	^[3]
Recovery	82% - 107%	^[8]

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, is a rapid and scalable method for concentrating and desalting protein solutions.^{[9][10]} It is particularly well-suited for larger sample volumes.

Principle: The sample solution is pumped tangentially across the surface of a semi-permeable membrane.^[9] The pressure gradient across the membrane (transmembrane pressure) drives smaller molecules (free dye, buffer salts) through the membrane (permeate), while the larger labeled protein is retained (retentate).^[9] This process of buffer exchange is known as diafiltration.

Typical Performance:

Parameter	Typical Value	Notes
Purity	High	Efficient removal of small molecule impurities.[11]
Recovery	>90%	[12]
Scalability	Excellent	Can be used for milliliter to liter scale purifications.[9]

Reverse Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity.[13] While it can be a high-resolution technique, the use of organic solvents may lead to protein denaturation, so it should be used with caution for antibodies and sensitive proteins.[14]

Principle: The stationary phase is hydrophobic (e.g., C4, C8, or C18 alkyl chains), and the mobile phase is polar.[14] The labeled protein is loaded onto the column in a polar mobile phase and eluted by increasing the concentration of an organic solvent (e.g., acetonitrile).[15] More hydrophobic species will be retained longer on the column.

Typical Performance:

Parameter	Typical Value	Reference
Resolution	High	Can separate species with minor differences in hydrophobicity.[14]
Compatibility	Mass Spectrometry	Volatile mobile phases are compatible with MS analysis. [14]

Experimental Protocols

Protocol 1: Disulfo-ICG Labeling of an Antibody

This protocol describes a general method for labeling an antibody with a Disulfo-ICG NHS ester.

- Antibody Preparation:
 - Dialyze the antibody against 1X PBS, pH 7.2-7.4, to remove any amine-containing buffers (e.g., Tris or glycine).[2]
 - Adjust the antibody concentration to 2-10 mg/mL in a reaction buffer with a pH of 8.5 ± 0.5 (e.g., 0.1 M sodium bicarbonate).[2]
- Dye Preparation:
 - Dissolve the Disulfo-ICG NHS ester in anhydrous DMSO to a concentration of 10 mM.[2]
- Labeling Reaction:
 - Add the desired molar excess of the dissolved Disulfo-ICG NHS ester to the antibody solution while gently vortexing. For initial experiments, a 10:1 molar ratio of dye to antibody is a good starting point.[2]
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. [2][5]
- Purification:
 - Proceed immediately to one of the purification protocols described below.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

- Column Equilibration:
 - Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.[2]
- Sample Loading:
 - Load the entire reaction mixture from the labeling step onto the top of the equilibrated column.[2]

- Elution:
 - Allow the sample to enter the column bed.
 - Begin eluting with 1X PBS, pH 7.2-7.4.[\[2\]](#)
 - Collect fractions. The first colored fraction to elute will be the labeled antibody. The later-eluting colored fraction will be the unconjugated dye.
- Analysis:
 - Pool the fractions containing the labeled antibody.
 - Measure the absorbance at 280 nm and ~785 nm to determine the protein concentration and degree of substitution.[\[2\]](#)

Protocol 3: Purification by Tangential Flow Filtration (TFF)

- System Setup:
 - Install a TFF capsule or cassette with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for an antibody of ~150 kDa.
 - Equilibrate the system with 1X PBS, pH 7.2-7.4.
- Diafiltration:
 - Add the labeling reaction mixture to the sample reservoir and begin recirculation.
 - Perform diafiltration by continuously adding 1X PBS, pH 7.2-7.4, to the reservoir at the same rate as the permeate is being removed. A common practice is to exchange 5-10 diavolumes of buffer to ensure complete removal of the free dye.
- Concentration:
 - After diafiltration, concentrate the sample to the desired final volume by stopping the addition of diafiltration buffer.

- Recovery and Analysis:
 - Recover the concentrated, purified labeled antibody from the system.
 - Determine the protein concentration and degree of substitution.

Analysis of Purified Labeled Proteins

Determination of Degree of Substitution (DOS)

The DOS, or the average number of dye molecules per protein, is a critical quality attribute.^[2] It can be calculated using absorbance measurements.^{[16][17]}

- Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and the absorbance maximum of Disulfo-ICG (~785 nm, A_{max}).^[2]
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{max} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor (A₂₈₀ of the free dye / A_{max} of the free dye) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein.^[17]
- Calculate the dye concentration:
 - Dye Concentration (M) = $A_{max} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of Disulfo-ICG at its A_{max}.
- Calculate the DOS:
 - $\text{DOS} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

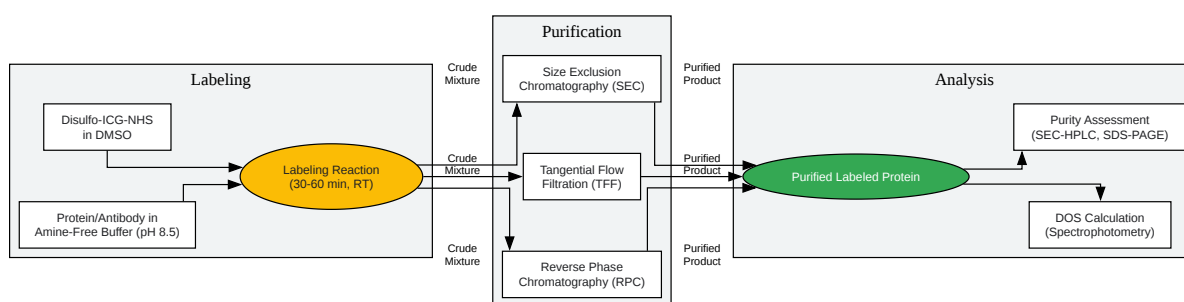
Recommended DOS: For most antibodies, an optimal DOS is between 2 and 10.^[2]

Purity Assessment

The purity of the final product should be assessed to ensure the absence of aggregates and free dye.

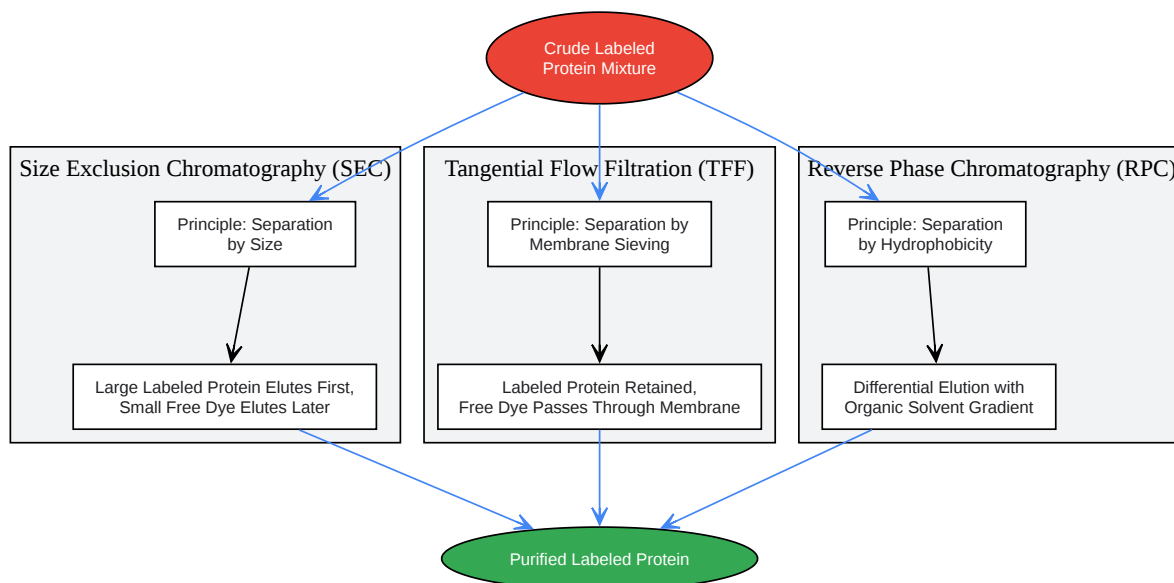
- SEC-HPLC: High-performance liquid chromatography with a size exclusion column is the gold standard for quantifying high molecular weight aggregates.[18][19]
- SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the integrity of the labeled protein and confirm the absence of gross aggregation or fragmentation.

Visual Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for labeling and purification.



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Caption: Principles of different purification methods.

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